7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)
Overview
Description
7-Dehydroxy Buprenorphine(Buprenorphine Impurity F) is a complex organic compound with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The key steps typically include:
Cyclization: Formation of the hexacyclic core structure through intramolecular cyclization reactions.
Functional Group Transformations: Introduction of the cyclopropylmethyl, dimethylbutenyl, and methoxy groups through selective functionalization reactions.
Stereoselective Reactions: Control of stereochemistry at multiple chiral centers using chiral catalysts or reagents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to ensure consistent quality and efficiency.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopropylmethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds and carbonyl groups, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidized Derivatives: Formation of alcohols, ketones, and carboxylic acids.
Reduced Analogs: Formation of alkanes and alcohols.
Substituted Compounds: Introduction of various functional groups, leading to a wide range of derivatives.
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique structure and reactivity.
Medicine:
Drug Development:
Industry:
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specialized properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism of action may involve:
Binding to Enzymes or Receptors: The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathway Modulation: The compound may influence specific biochemical pathways, resulting in changes in cellular processes.
Comparison with Similar Compounds
- (1R,4S,6R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-6-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside
- (1R,2S,3R,5S,8S,9S,10S,15S)-9,10,15-trihydroxy-2,12,12-trimethyl-6-methylene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-3-yl acetate sesquihydrate
Uniqueness:
- Structural Complexity: The hexacyclic structure with multiple chiral centers and functional groups sets it apart from simpler compounds.
- Reactivity: The presence of diverse functional groups allows for a wide range of chemical reactions and modifications.
This detailed article provides a comprehensive overview of 7-Dehydroxy Buprenorphine(Buprenorphine Impurity F), covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO3/c1-17(26(2,3)4)20-15-27-10-11-29(20,32-5)25-28(27)12-13-30(16-18-6-7-18)22(27)14-19-8-9-21(31)24(33-25)23(19)28/h8-9,18,20,22,25,31H,1,6-7,10-16H2,2-5H3/t20-,22-,25-,27-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONIMXCUBDTSNU-MHZLKSCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=C)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747462 | |
Record name | (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97203-04-8 | |
Record name | (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α,7α)-17-(CyclopropylMethyl)-7-(2,2-diMethyl-1-Methylenepropyl)-4,5-epoxy-18,19-dihydro-6-Methoxy-6,14-ethenoMorphinan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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